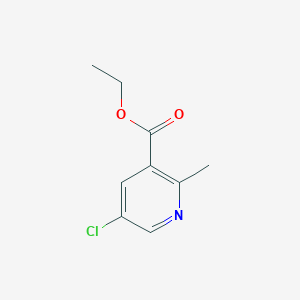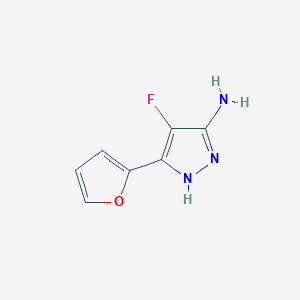
4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
Compounds like “4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms besides carbon, such as sulfur, oxygen or nitrogen . They are used in a wide range of applications, including the development of new drugs and drug delivery devices .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that involves the removal of a boron group from an organic compound, is a common step in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, ultraviolet-visible spectroscopy (UV-vis), and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve transformations such as oxidations, aminations, halogenations, and carbon-carbon bond formations . These reactions can be used to modify the structure of the compound and introduce new functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques, including density functional theory (DFT), which can provide insights into the molecular electrostatic potential and frontier molecular orbitals of the compounds .Applications De Recherche Scientifique
Agents antimycobactériens
4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine: peut servir de structure potentielle pour le développement de nouveaux agents antimycobactériens. Les dérivés du furane se sont avérés prometteurs pour interférer avec l'homéostasie du fer dans les mycobactéries, qui est cruciale pour la survie et la virulence du pathogène . La structure du composé pourrait être optimisée pour inhiber des enzymes clés telles que la salicylate synthase MbtI de M. tuberculosis, qui est impliquée dans la biosynthèse des sidérophores nécessaire à l'acquisition du fer par les bactéries .
Couplage croisé de Suzuki–Miyaura
Dans le domaine de la synthèse organique, ce composé pourrait être utilisé dans des réactions de couplage croisé de Suzuki–Miyaura. Le cycle pyrazole peut agir comme un ligand pour stabiliser les catalyseurs de métaux de transition, facilitant ainsi le processus de couplage croisé. Cette réaction est largement appliquée pour former des liaisons carbone-carbone de manière douce et tolérante aux groupes fonctionnels .
Thérapie par capture neutronique du bore (BNCT)
La présence d'un atome de fluor dans le composé suggère son application potentielle dans la BNCT, une méthode de traitement du cancer qui utilise des transporteurs de bore pour délivrer des doses létales de rayonnement aux cellules tumorales de manière sélective. Le composé pourrait être modifié pour améliorer sa teneur en bore, ce qui le rendrait approprié pour une utilisation en tant que transporteur de bore .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-fluoro-5-(furan-2-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O/c8-5-6(10-11-7(5)9)4-2-1-3-12-4/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTWQTUOCBBACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=NN2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



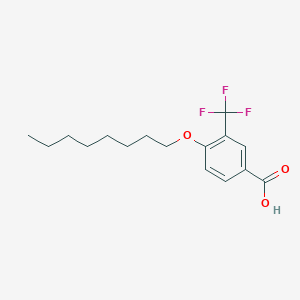

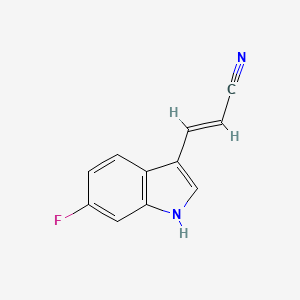
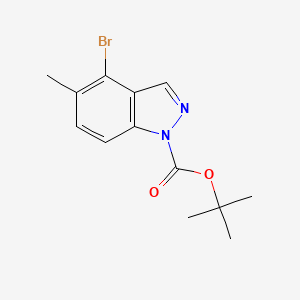
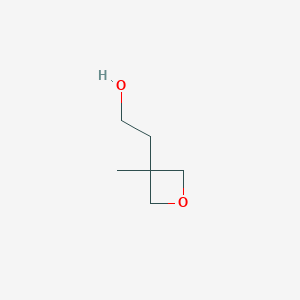
![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1394536.png)
![1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1394537.png)

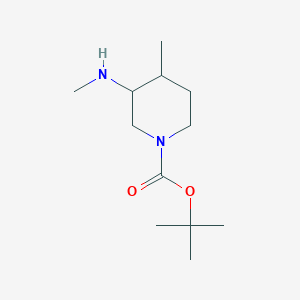
![2-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1394542.png)

![N-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-N,N-dimethylamine hydrochloride](/img/structure/B1394549.png)
